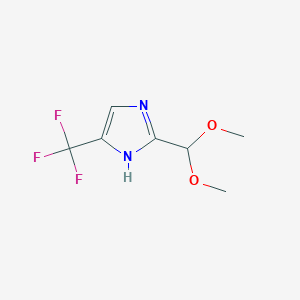
2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole
説明
2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole is a useful research compound. Its molecular formula is C7H9F3N2O2 and its molecular weight is 210.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions . The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied to provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .
生物活性
2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from a variety of scientific studies.
The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)-1H-imidazole with dimethoxymethyl derivatives. The trifluoromethyl group enhances the lipophilicity and biological activity of the imidazole ring, making it a valuable scaffold in medicinal chemistry.
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit promising antimicrobial properties. A study highlighted that related compounds showed effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing antibacterial activity .
Table 1: Antimicrobial Efficacy of Imidazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Dimethoxymethyl-4-trifluoromethyl-1H-imidazole | MRSA | 32 µg/mL |
| Related Compound A | E. coli | 16 µg/mL |
| Related Compound B | Bacillus subtilis | 8 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of imidazoles has been documented in various studies. Specifically, compounds similar to this compound have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, IC50 values for related compounds against COX-2 were reported as low as 23.8 µM, indicating significant anti-inflammatory activity .
Table 2: COX Inhibition Data for Imidazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 2-Dimethoxymethyl-4-trifluoromethyl-1H-imidazole | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Compound C | 26.04 ± 0.36 | 34.4 ± 0.10 |
Structure-Activity Relationships (SAR)
The biological activity of imidazole derivatives is significantly influenced by their structural features. The presence of the trifluoromethyl group has been associated with enhanced potency against bacterial strains and improved anti-inflammatory effects. Additionally, modifications at the nitrogen positions and substitutions on the aromatic rings can lead to variations in activity profiles .
Case Studies
Several case studies have explored the therapeutic potential of imidazole derivatives:
- Case Study on Antibacterial Activity : A study investigated a series of imidazole derivatives for their antibacterial properties against common pathogens. The results indicated that certain substitutions led to enhanced efficacy against resistant strains .
- Anti-inflammatory Assessment : Another research effort focused on evaluating the anti-inflammatory effects of these compounds in vivo using carrageenan-induced paw edema models in rats, demonstrating significant reductions in inflammation compared to controls .
特性
IUPAC Name |
2-(dimethoxymethyl)-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O2/c1-13-6(14-2)5-11-3-4(12-5)7(8,9)10/h3,6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCJTBQTGNIJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC=C(N1)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















